molecular formula C5H6BrN3O2S B11761915 2-Amino-2-(2-amino-5-bromothiazol-4-yl)acetic acid

2-Amino-2-(2-amino-5-bromothiazol-4-yl)acetic acid

Cat. No.: B11761915
M. Wt: 252.09 g/mol
InChI Key: PUUXQMILPLTWOO-UHFFFAOYSA-N
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Description

2-Amino-2-(2-amino-5-bromothiazol-4-yl)acetic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-amino-5-bromothiazol-4-yl)acetic acid typically involves the reaction of 2-amino-5-bromothiazole with glycine under specific conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process includes the bromination of thiazole, followed by amination and subsequent reaction with glycine. The reaction conditions are optimized to achieve high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-amino-5-bromothiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity .

Comparison with Similar Compounds

  • 2-Amino-5-bromothiazole
  • 2-Amino-4-(2-bromoethyl)thiazole
  • 2-Amino-4-(2-chloroethyl)thiazole

Comparison: 2-Amino-2-(2-amino-5-bromothiazol-4-yl)acetic acid is unique due to the presence of both amino and bromine substituents on the thiazole ring, which enhances its reactivity and potential for forming diverse derivatives.

Properties

Molecular Formula

C5H6BrN3O2S

Molecular Weight

252.09 g/mol

IUPAC Name

2-amino-2-(2-amino-5-bromo-1,3-thiazol-4-yl)acetic acid

InChI

InChI=1S/C5H6BrN3O2S/c6-3-2(1(7)4(10)11)9-5(8)12-3/h1H,7H2,(H2,8,9)(H,10,11)

InChI Key

PUUXQMILPLTWOO-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=N1)N)Br)C(C(=O)O)N

Origin of Product

United States

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